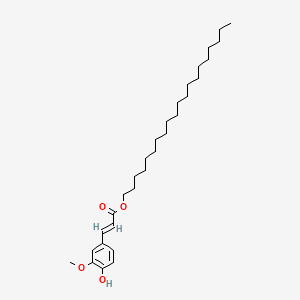

Eicosyl ferulate

Descripción

Propiedades

IUPAC Name |

icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-82-5 | |

| Record name | Icosyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Natural Reserves of Eicosyl Ferulate: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Extraction, and Potential Biological Activity of Eicosyl Ferulate.

This technical guide delves into the natural origins of this compound, a phenolic compound with promising therapeutic properties. We will explore its presence in various plant species, detail established experimental protocols for its isolation, and discuss its potential mechanism of action related to glucose metabolism. This document is intended to serve as a foundational resource for professionals engaged in natural product research and drug discovery.

Natural Sources of this compound

This compound has been identified in a select number of plant species. While its presence is confirmed, quantitative data regarding its concentration in these natural matrices remains limited in the current scientific literature. The primary documented sources are:

-

Synadenium glaucescens : This medicinal plant, belonging to the Euphorbiaceae family, is a notable source of this compound, where it is also referred to as hemicosanyl ferulate.[1]

-

Aristolochia kankauensis and Aristolochia zollingeriana : These species of the Aristolochiaceae family have been reported to contain this compound.

-

Rice Bran (as a minor component of γ-Oryzanol): this compound is a constituent of γ-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil. However, it is considered a minor component of this complex mixture.[2][3][4][5]

Table 1: Summary of Natural Sources of this compound

| Plant Species | Family | Common Name/Note |

| Synadenium glaucescens | Euphorbiaceae | Medicinal plant |

| Aristolochia kankauensis | Aristolochiaceae | |

| Aristolochia zollingeriana | Aristolochiaceae | |

| Oryza sativa (Rice) | Poaceae | Found in Rice Bran as a minor component of γ-oryzanol |

Note: Quantitative yield data for this compound from these sources are not extensively reported in the available literature.

Experimental Protocols: Isolation of this compound from Synadenium glaucescens

The following protocol is adapted from the methodology described for the isolation of hemicosanyl ferulate (this compound) from the root bark of Synadenium glaucescens.[1]

Extraction

-

Maceration: Air-dried and powdered root bark of Synadenium glaucescens is subjected to sequential maceration with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (B1210297), and then ethanol.

-

Solvent Evaporation: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Fractionation and Purification

-

Vacuum Liquid Chromatography (VLC): The ethyl acetate crude extract is subjected to VLC on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent system (e.g., petroleum ether) and gradually increasing the polarity (e.g., with ethyl acetate and methanol).

-

Column Chromatography: Fractions identified by thin-layer chromatography (TLC) as containing the compound of interest are pooled and further purified by column chromatography over silica gel. A solvent gradient system, such as petroleum ether:ethyl acetate, is employed for elution.

-

Recrystallization: The fractions containing pure this compound are combined, and the compound is further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain crystalline this compound.

Analytical Characterization

The structure and purity of the isolated this compound can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Potential Signaling Pathway

This compound has been reported to exhibit glucose uptake stimulatory activity.[6] While the precise molecular mechanism for this compound has not been fully elucidated, the activity of its parent compound, ferulic acid, provides a plausible model. Ferulic acid has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of glucose metabolism and cell survival.[7][8]

The proposed mechanism involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is a key signaling cascade in insulin-mediated glucose uptake. Activation of this pathway leads to the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues. This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream.

Future Directions

The identification of this compound in several plant species opens avenues for further research. Key areas for future investigation include:

-

Quantitative Analysis: Development and application of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the concentration of this compound in its natural sources.

-

Pharmacological Studies: In-depth investigation into the molecular mechanisms underlying the glucose uptake stimulatory activity of this compound, including its specific interactions with components of the PI3K/Akt signaling pathway.

-

Bioavailability and Metabolism: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.

-

Exploration of Other Biological Activities: Given the diverse pharmacological activities of other ferulic acid esters, exploring the potential anti-inflammatory, antioxidant, and neuroprotective effects of this compound is warranted.

This technical guide provides a current snapshot of the knowledge surrounding the natural sources of this compound. As research in this area progresses, a more comprehensive understanding of its distribution, biological functions, and therapeutic potential will undoubtedly emerge.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and quantitation of γ-oryzanol components and simultaneous assessment of tocols in rice bran oil | Semantic Scholar [semanticscholar.org]

- 5. purification-and-identification-of-components-of-oryzanol-in-rice-bran-oil - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. article.imrpress.com [article.imrpress.com]

- 8. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]

Eicosyl Ferulate: A Technical Overview of its Physicochemical Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl ferulate, a long-chain ester of ferulic acid, is a naturally occurring phenolic compound with emerging biological interest. This technical guide provides a comprehensive overview of its core physicochemical properties, alongside a review of its known and potential bioactivities. Detailed experimental protocols for assessing its biological effects and hypothesized signaling pathways are presented to facilitate further research and development.

Physicochemical Properties

This compound (IUPAC name: icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 133882-79-8 | [1][2] |

| Molecular Formula | C₃₀H₅₀O₄ | [2] |

| Molecular Weight | 474.72 g/mol | [2] |

Biological Activities and Potential Therapeutic Applications

This compound has been identified as a bioactive compound with potential applications in metabolic disease management. Its primary reported activities include:

-

Glucose Uptake Stimulation: this compound has been shown to exhibit stimulatory activity on glucose uptake, suggesting a potential role in managing hyperglycemia and insulin (B600854) resistance.

-

α-Glucosidase Inhibition: As a derivative of ferulic acid, it is implicated in the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity can contribute to the control of postprandial blood glucose levels.

Based on the known activities of its parent compound, ferulic acid, and other alkyl ferulates, this compound may also possess the following properties, which warrant further investigation:

-

Antioxidant Activity: Ferulic acid and its esters are well-documented antioxidants. The phenolic hydroxyl group in the ferulic acid moiety is crucial for scavenging free radicals.

-

Anti-inflammatory Activity: Ferulic acid and its derivatives have been shown to exert anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB and MAPK.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of pNPG solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the procedure to measure the effect of this compound on glucose uptake in a common cell line model for adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS) and calf serum (CS)

-

Insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation

-

This compound

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Krebs-Ringer phosphate (KRP) buffer

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.

-

Induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

-

Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Subsequently, culture the cells in DMEM with 10% FBS for an additional 4-6 days until fully differentiated.

-

-

Glucose Uptake Assay:

-

Serum-starve the differentiated adipocytes for 3-4 hours in KRP buffer.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.

-

Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the potential of this compound to reduce the inflammatory response in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

-

Cytokine Measurement:

-

Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Antioxidant Activity Assays (DPPH and ABTS)

These are common in vitro assays to determine the free radical scavenging capacity of this compound.

DPPH Assay:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

A decrease in absorbance indicates radical scavenging activity.

ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of ~0.7 at 734 nm.

-

Mix various concentrations of this compound with the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A decrease in absorbance indicates radical scavenging activity.

Hypothesized Signaling Pathways

While direct evidence for this compound's mechanism of action is limited, the known pathways of ferulic acid and its derivatives provide a strong basis for hypothesis-driven research.

PI3K/Akt Signaling Pathway in Glucose Metabolism

Ferulic acid has been shown to modulate the PI3K/Akt pathway, which is central to insulin signaling and glucose metabolism. It is plausible that this compound enhances glucose uptake in adipocytes by activating this pathway.

Caption: Hypothesized PI3K/Akt signaling pathway for this compound-mediated glucose uptake.

AMPK Signaling Pathway in Cellular Energy Homeostasis

The activation of AMP-activated protein kinase (AMPK) is another key mechanism for improving glucose metabolism and is a target for many anti-diabetic compounds. Ethyl ferulate has been shown to activate the AMPK/Nrf2 pathway.

Caption: Potential involvement of the AMPK signaling pathway in the metabolic effects of this compound.

NF-κB and MAPK Signaling Pathways in Inflammation

The anti-inflammatory effects of ferulic acid derivatives are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow

A general workflow for the preclinical evaluation of this compound is outlined below.

Caption: A general experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising natural compound with potential therapeutic benefits, particularly in the context of metabolic disorders. This guide provides foundational information and detailed experimental protocols to support further research into its biological activities and mechanisms of action. Future studies should focus on validating the hypothesized signaling pathways and evaluating its efficacy and safety in preclinical animal models.

References

- 1. Attenuation of age-related changes in FOXO3a activity and the PI3K/Akt pathway by short-term feeding of ferulate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

Eicosyl Ferulate: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl ferulate, a long-chain ester of ferulic acid, is a naturally occurring phenolic compound found in various plant species. While research on this specific molecule is not as extensive as for its parent compound, ferulic acid, or its shorter-chain esters, emerging evidence suggests a range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Antiproliferative and Cytotoxic Activities

This compound has demonstrated notable antiproliferative effects against human colon cancer cell lines. Furthermore, its general cytotoxicity has been assessed, indicating a favorable safety profile in preliminary studies.

Quantitative Antiproliferative Data

The antiproliferative activity of this compound has been quantified using the sulforhodamine B (SRB) assay, which measures cell density by staining cellular proteins. The half-maximal inhibitory concentration (IC50) values against two human colorectal carcinoma cell lines are summarized in the table below.

| Cell Line | IC50 (µM) | Assay |

| HCT-15 | 15.1[1] | Sulforhodamine B |

| SW-620 | 5.25[1] | Sulforhodamine B |

Quantitative Cytotoxicity Data

The toxicity of this compound, also referred to as hemicosanyl ferulate, was evaluated using the brine shrimp lethality test. This assay is a simple, rapid, and convenient method for the preliminary assessment of toxicity.

| Test Organism | LC50 (µg/mL) | Classification |

| Artemia salina (brine shrimp) | > 100 | Non-toxic |

Experimental Protocols

1.3.1. Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This protocol describes a common procedure for the SRB assay.

-

Cell Plating: Human cancer cell lines (HCT-15 and SW-620) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

1.3.2. Brine Shrimp Lethality Test for Cytotoxicity

The following is a generalized protocol for the brine shrimp lethality assay.

-

Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.

-

Exposure of Nauplii: A specific number of brine shrimp nauplii (larvae) are transferred to vials containing the test solutions.

-

Incubation: The vials are maintained under illumination for 24 hours.

-

Counting of Survivors: The number of dead and surviving nauplii is counted.

-

Data Analysis: The lethal concentration 50% (LC50) is determined using probit analysis or other appropriate statistical methods.

Visualized Experimental Workflow

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Caption: Workflow for the Brine Shrimp Lethality Test.

Other Reported Biological Activities

Glucose Uptake Stimulatory Activity

This compound has been reported to exhibit glucose uptake stimulatory activity. However, at present, there is a lack of publicly available quantitative data (e.g., EC50 values) and detailed experimental protocols specifically for this compound in this context.

Antiplatelet Activity

The initial publication by Wu et al. in 1994, which first described the isolation of this compound, indicated that the antiplatelet activity of the isolated compounds was evaluated. Regrettably, the specific results and methodologies for this compound's antiplatelet action were not accessible in the publicly available literature at the time of this review.

Discussion and Future Directions

The current body of research on this compound highlights its potential as a bioactive molecule, particularly in the realm of cancer research due to its antiproliferative effects on colon cancer cells. Its low toxicity in the brine shrimp model is a promising indicator for its safety profile.

However, significant gaps in our understanding of this compound's biological activities remain. To fully elucidate its therapeutic potential, future research should focus on:

-

Quantitative analysis of other biological activities: In-depth studies are needed to quantify its antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities using established in vitro assays.

-

Mechanism of action studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its antiproliferative and other biological effects is crucial.

-

In vivo studies: Preclinical studies in animal models are necessary to validate the in vitro findings and to assess the pharmacokinetics and in vivo efficacy of this compound.

-

Structure-activity relationship studies: Synthesizing and evaluating a series of long-chain ferulate esters will help in understanding the relationship between the alkyl chain length and biological activity.

Conclusion

This compound is an intriguing natural product with demonstrated antiproliferative activity and a favorable preliminary toxicity profile. While the available data is currently limited, it provides a solid foundation for further investigation. This technical guide summarizes the existing knowledge and underscores the need for more extensive research to unlock the full therapeutic potential of this compound for the benefit of drug discovery and development.

References

Eicosyl Ferulate: A Technical Guide on the Putative Mechanism of Action in Glucose Uptake

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the mechanism of action of eicosyl ferulate on glucose uptake is limited. This document extrapolates the potential mechanisms based on the well-documented effects of its parent compound, ferulic acid. This compound, an ester of ferulic acid and eicosyl alcohol, is hypothesized to exert its biological effects either by acting as a more lipophilic prodrug that enhances the bioavailability of ferulic acid, or through direct interactions with cellular signaling pathways.

Core Mechanism: Modulation of Insulin (B600854) and AMPK Signaling Pathways

Ferulic acid has been shown to positively influence glucose homeostasis by targeting key signaling cascades that regulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue.[1][2][3] The two primary pathways implicated are the PI3K/Akt pathway, which is central to insulin signaling, and the AMP-activated protein kinase (AMPK) pathway, a critical sensor of cellular energy status.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade initiated by insulin binding to its receptor.[4][5] Ferulic acid is suggested to enhance this pathway, leading to increased glucose uptake. The proposed mechanism is as follows:

-

Insulin Receptor (IR) Activation: Insulin binding to the α-subunits of the IR induces a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunits.

-

IRS-1 Phosphorylation and PI3K Recruitment: The activated IR then phosphorylates insulin receptor substrate 1 (IRS-1). This creates docking sites for the p85 regulatory subunit of PI3K.

-

PIP3 Formation and Akt Activation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) to the plasma membrane, where Akt is subsequently phosphorylated and activated by PDK1 and mTORC2.

-

AS160 Phosphorylation and GLUT4 Translocation: Activated Akt phosphorylates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. This phosphorylation inhibits AS160's GAP activity, allowing Rab proteins to remain in their active GTP-bound state, which facilitates the translocation of GLUT4-containing vesicles to the plasma membrane.

-

Glucose Uptake: The increased presence of GLUT4 on the cell surface enhances the uptake of glucose from the bloodstream into the cell.

Studies on ferulic acid have shown its ability to modulate components of this pathway, suggesting a potential mechanism for this compound.

Figure 1: The PI3K/Akt signaling pathway for glucose uptake, potentially modulated by this compound.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). Its activation provides an insulin-independent mechanism for stimulating glucose uptake. The mechanism is as follows:

-

AMPK Activation: Cellular stressors such as exercise or hypoxia increase the AMP/ATP ratio, leading to the phosphorylation and activation of AMPK. Certain phytochemicals can also activate AMPK.

-

Downstream Targets: Activated AMPK phosphorylates several downstream targets to increase glucose uptake, including AS160 (converging with the insulin pathway) and potentially other substrates.

-

GLUT4 Translocation: Similar to the insulin pathway, the phosphorylation of these substrates facilitates the translocation of GLUT4 vesicles to the plasma membrane.

-

Increased Glucose Uptake: The increased cell surface GLUT4 leads to enhanced glucose transport into the cell.

Some studies suggest that AMPK activation can also enhance the intrinsic activity of GLUT4 transporters already present on the plasma membrane.

Figure 2: The AMPK signaling pathway for insulin-independent glucose uptake.

Quantitative Data Summary

The following tables summarize quantitative data from studies on ferulic acid and other natural compounds that modulate these pathways. This data provides a reference for the potential efficacy of this compound.

Table 1: Effect of Ferulic Acid and Related Compounds on Glucose Uptake

| Compound | Cell Line / Model | Concentration | Incubation Time | % Increase in Glucose Uptake (vs. Control) | Reference |

|---|---|---|---|---|---|

| Ferulic Acid | Not Specified | Not Specified | Not Specified | Data not available in abstracts | |

| Carnosol | L6 Myotubes | 50 µM | 1 hour | ~150% | |

| Resveratrol | L6 Myotubes | 100 µM | Not Specified | ~201% |

| AICAR (AMPK activator) | Rat Muscle | Not Specified | Not Specified | ~200% | |

Table 2: Effect of Ferulic Acid and Related Compounds on Signaling Proteins

| Compound | Protein | Cell Line / Model | Concentration | Change in Phosphorylation / Activity | Reference |

|---|---|---|---|---|---|

| Ferulic Acid | p-PI3K | U87-MG cells | Not Specified | Dramatically reduced | |

| Ferulic Acid | p-Akt | U87-MG cells | Not Specified | Dramatically reduced | |

| Carnosol | p-AMPK | L6 Myotubes | 50 µM | Increased | |

| Resveratrol | p-AMPK | L6 Myotubes | 100 µM | Increased |

| ex229 (B607396) (AMPK activator) | AMPK | Rat epitrochlearis muscle | 100 µM | Similar to contraction | |

Note: Some results for ferulic acid on cancer cells show a decrease in PI3K/Akt signaling, which is context-dependent and relates to anti-proliferative effects. The pro-glycemic effects are typically studied in muscle or fat cells.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the effects of compounds like ferulic acid on glucose uptake and signaling pathways.

Glucose Uptake Assay

This assay measures the rate at which cells take up a glucose analog, typically 2-deoxy-D-[³H]glucose.

-

Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% antibiotics until they reach confluence. Differentiation into myotubes is induced by switching to DMEM with 2% FBS for 5-7 days.

-

Treatment: Differentiated myotubes are serum-starved for 3-4 hours. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) or controls (e.g., insulin, metformin) for a specified duration (e.g., 1 hour).

-

Glucose Uptake Measurement: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and then incubated with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.

-

Lysis and Scintillation Counting: The uptake is terminated by washing with ice-cold PBS. Cells are lysed with 0.1 N NaOH. The radioactivity in the cell lysates is determined by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is measured in the presence of cytochalasin B and subtracted from all values. Results are normalized to total protein content.

Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and AMPK.

-

Cell Culture and Treatment: Cells (e.g., L6 myotubes, 3T3-L1 adipocytes) are cultured and treated with the test compound as described above.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473, anti-p-AMPK Thr172) and the total form of the protein.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.

Figure 3: A typical experimental workflow for investigating the effects of a compound on glucose uptake.

Conclusion

Based on the evidence from studies on ferulic acid, it is plausible that this compound enhances glucose uptake in skeletal muscle and adipose tissue through the modulation of the PI3K/Akt and AMPK signaling pathways. These actions converge on the translocation of GLUT4 to the plasma membrane, thereby increasing glucose transport into the cells. Further research is warranted to directly investigate the effects of this compound and to quantify its potency and specific molecular interactions within these critical metabolic pathways. The experimental protocols and data presented herein provide a foundational framework for such future investigations.

References

- 1. Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation [mdpi.com]

- 2. Mechanisms regulating GLUT4 glucose transporter expression and glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Insulin Signaling by Botanical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Eicosyl Ferulate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl ferulate, a long-chain ester of ferulic acid found in various medicinal plants, is emerging as a compound of significant therapeutic interest. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its known biological activities, underlying mechanisms of action, and potential applications in drug development. This document summarizes key quantitative data, outlines experimental protocols for assessing its bioactivity, and visualizes its putative signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound (icosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a phenolic compound that has been isolated from plants such as Aristolochia kankauensis and Synadenium glaucescens.[1][2] As a derivative of ferulic acid, a well-established antioxidant, this compound is garnering attention for its potential pharmacological properties. Its long alkyl chain imparts a lipophilic character, which may enhance its bioavailability and interaction with cellular membranes compared to its parent compound, ferulic acid. This guide explores the therapeutic landscape of this compound, focusing on its antiproliferative, metabolic, anti-inflammatory, and antioxidant properties.

Therapeutic Applications and Biological Activities

Current research, though in its early stages, points to several potential therapeutic avenues for this compound.

Antiproliferative Activity

This compound has demonstrated cytotoxic effects against human colon cancer cell lines, suggesting its potential as an anticancer agent. The half-maximal inhibitory concentrations (IC50) have been determined for the HCT-15 and SW-620 cell lines, indicating moderate potency.

Metabolic Regulation: Glucose Uptake

Studies have indicated that this compound possesses glucose uptake stimulatory activity, suggesting a potential role in the management of metabolic disorders such as diabetes.[3] This activity is attributed to the ferulate moiety and is a promising area for further investigation into its mechanism of action on glucose transporters and related signaling pathways.

Anti-inflammatory and Antioxidant Potential (Inferred from Analogs)

While direct quantitative data for the anti-inflammatory and antioxidant activities of this compound are limited, studies on its close structural analogs, such as ethyl ferulate and hexadecyl ferulate, provide strong evidence for these properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators and scavenge free radicals. The proposed mechanisms involve the modulation of key inflammatory and antioxidant signaling pathways.

Neuroprotective Effects (Inferred from Analogs)

Derivatives of ferulic acid have been investigated for their neuroprotective properties, demonstrating the ability to mitigate oxidative stress in neuronal cells.[4] The lipophilic nature of this compound suggests it may effectively cross the blood-brain barrier, making it a candidate for further research in the context of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its close analogs.

Table 1: Antiproliferative and Toxicological Data for this compound

| Activity | Cell Line / Organism | Assay | Result (IC50 / LC50) | Reference |

| Antiproliferative | HCT-15 (Human Colon Cancer) | Sulforhodamine B | 15.1 μM | [5] |

| Antiproliferative | SW-620 (Human Colon Cancer) | Sulforhodamine B | 5.25 μM | |

| Toxicity | Artemia salina (Brine Shrimp) | Brine Shrimp Lethality Test | 762.807 μg/mL |

Table 2: Antioxidant Activity of Hexadecyl Ferulate (Analog of this compound)

| Activity | Assay | Result (IC50) | Reference |

| Radical Scavenging | DPPH | 0.083 ± 0.009 nmol/mL | |

| Radical Cation Decolorization | ABTS | 0.027 ± 0.002 nmol/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound and its analogs.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 μM) and a vehicle control (e.g., DMSO). Incubate for a period of 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the adherent cells by adding 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

-

Staining: Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value from the dose-response curve.

Brine Shrimp Lethality Test for General Toxicity

This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.

Protocol:

-

Hatching of Brine Shrimp: Hatch Artemia salina eggs in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in artificial seawater.

-

Exposure: Transfer 10-15 nauplii (larvae) into each well of a 24-well plate containing the test solutions. Include a vehicle control and a positive control (e.g., potassium dichromate).

-

Incubation: Incubate the plates for 24 hours under illumination.

-

Counting: Count the number of dead and surviving nauplii in each well.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add 100 μL of various concentrations of the test compound (e.g., this compound) to 100 μL of the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of inflammatory mediators.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant for the analysis of secreted inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

-

Cell Lysis: Lyse the cells to extract total protein for Western blot analysis of key inflammatory signaling proteins (e.g., p-p65, IκBα).

-

Data Analysis: Quantify the levels of cytokines and proteins and compare the treated groups to the LPS-stimulated control to determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

Based on studies of ferulic acid and its esters, this compound is likely to exert its biological effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Ferulic acid and its derivatives are known to inhibit this pathway, likely by preventing the degradation of IκBα and blocking the nuclear translocation of p65.

References

A Comprehensive Review of Long-Chain Ferulate Esters: Synthesis, Biological Activity, and Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain ferulate esters, derivatives of the naturally occurring phenolic compound ferulic acid, are emerging as a promising class of lipophilic antioxidants with a broad spectrum of biological activities. Ferulic acid, while a potent antioxidant and anti-inflammatory agent, is limited in its therapeutic application by its hydrophilic nature, which restricts its ability to cross cellular membranes. Esterification of ferulic acid with long-chain fatty alcohols enhances its lipophilicity, thereby improving its bioavailability and efficacy in biological systems. This technical guide provides an in-depth review of the current literature on long-chain ferulate esters, focusing on their synthesis, biological activities, and underlying mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Synthesis of Long-Chain Ferulate Esters

The synthesis of long-chain ferulate esters can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as desired yield, purity, and environmental considerations.

Chemical Synthesis

Chemical synthesis typically involves the esterification of ferulic acid with a long-chain alcohol in the presence of an acid catalyst. Microwave-assisted organic synthesis has been shown to be a highly efficient method, significantly reducing reaction times and increasing yields compared to conventional heating.[1][2]

A general procedure for the synthesis of alkyl ferulates involves reacting ferulic acid with an excess of the corresponding alcohol in the presence of a catalyst like concentrated sulfuric acid.[3] Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4]

Table 1: Comparison of Chemical Synthesis Methods for Alkyl Ferulates

| Method | Catalyst/Reagent | Alcohol | Reaction Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | | Conventional Heating | Conc. H₂SO₄ | Various (C1-C8) | 6 - 28 h | 65 - 85 |[1][2] | | Microwave Irradiation | Conc. H₂SO₄ | Various (C1-C8) | 3 - 5 min | 89 - 96 |[1][2] | | DCC/DMAP | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | C16, C18, C18:1, C11:1 | Not Specified | Quantitative |[4] |

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often employing lipases as biocatalysts.[2] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used for the esterification or transesterification of ferulic acid and its short-chain esters with long-chain alcohols.[5][6][7] This method is advantageous as it proceeds under milder reaction conditions, reducing the risk of degradation of heat-sensitive compounds.[2]

The enzymatic synthesis can be performed via direct esterification of ferulic acid or transesterification from a ferulate ester like ethyl ferulate.[8] Solvent-free systems are also being explored to develop more environmentally friendly processes.[9]

Table 2: Enzymatic Synthesis of Long-Chain Ferulate Esters

| Enzyme | Reaction Type | Substrates | Solvent | Yield (%) | Reference | | --- | --- | --- | --- | --- | | Novozym 435 | Esterification | Ferulic acid, Fatty alcohols (C3, C6, C9, C12) | n-hexane | Not specified |[10] | | Novozym 435 | Transesterification | Ethyl ferulate, Olive oil | Not specified | 59.6 |[7] | | Candida antarctica lipase (B570770) B | Esterification | Ferulic acid, Lauryl alcohol | Diisopropyl ether | Not specified |[5][6] | | Candida rugosa lipase | Esterification | Ferulic acid, β-sitosterol | Not specified | 35 |[8] | | Candida rugosa lipase | Transesterification | Ethyl ferulate, β-sitosterol | Not specified | 55 |[8] |

Experimental Workflow for Enzymatic Synthesis of Ferulate Esters

Caption: Enzymatic synthesis of long-chain ferulate esters.

Biological Activities of Long-Chain Ferulate Esters

The enhanced lipophilicity of long-chain ferulate esters leads to a range of potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antibacterial effects.

Antioxidant Activity

Long-chain ferulate esters exhibit significant antioxidant activity by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. While in homogeneous solutions, the radical-scavenging abilities of various alkyl ferulates are similar, in heterogeneous systems like microsomes, their effectiveness varies with the alkyl chain length.[11][12] Esters with medium-length chains (C8-C13) have shown the most potent antioxidant activity in rat liver microsomes.[11][12]

Table 3: Antioxidant Activity (IC₅₀) of Ferulic Acid and its Alkyl Esters in Rat Liver Microsomes

| Compound | Alkyl Chain Length | IC₅₀ (µM) | Reference |

| Ferulic Acid | - | 243.84 | [11][12] |

| Heptyl Ferulate | C7 | >19.74 | [11][12] |

| Octyl Ferulate (linear) | C8 | 12.40 | [11][12] |

| Nonyl Ferulate | C9 | 19.74 | [11][12] |

| Undecyl Ferulate | C11 | >19.74 | [11][12] |

| Dodecyl Ferulate | C12 | 11.03 | [11][12] |

| Tridecyl Ferulate | C13 | 18.60 | [11][12] |

| Pentadecyl Ferulate | C15 | >19.74 | [11][12] |

| Hexadecyl Ferulate | C16 | >19.74 | [11][12] |

| Octadecyl Ferulate | C18 | >19.74 | [11][12] |

Experimental Protocol for DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compounds (long-chain ferulate esters) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[1]

-

-

Assay Procedure:

-

Measurement:

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1][5]

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[1]

-

Anti-inflammatory Activity

Long-chain ferulate esters have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Ferulic acid and its esters can inhibit both COX-1 and COX-2 enzymes.[14] The inhibitory activity is influenced by the length of the alkyl chain. For instance, ferulates with C3 to C8 alkyl chains have been shown to inhibit COX-1 and COX-2 enzymes by 85-95% at a concentration of 25 µg/mL.[14]

Table 4: COX-1 and COX-2 Inhibition by Ferulate Esters (at 25 µg/mL)

| Compound | Alkyl Chain Length | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| Propyl Ferulate | C3 | ~85-95 | ~85-95 | [14] |

| Butyl Ferulate | C4 | ~85-95 | ~85-95 | [14] |

| Pentyl Ferulate | C5 | ~85-95 | ~85-95 | [14] |

| Hexyl Ferulate | C6 | ~85-95 | ~85-95 | [14] |

| Heptyl Ferulate | C7 | ~85-95 | ~85-95 | [14] |

| Octyl Ferulate | C8 | ~85-95 | ~85-95 | [14] |

Experimental Protocol for COX Inhibition Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of COX-1 or COX-2 enzyme, hematin (B1673048) (cofactor), and L-epinephrine (cofactor).

-

Prepare a solution of the substrate, arachidonic acid.

-

Dissolve the test inhibitors (long-chain ferulate esters) in a suitable solvent (e.g., DMSO).[15]

-

-

Assay Procedure:

-

In a reaction tube, mix the reaction buffer, hematin, and L-epinephrine.

-

Add the COX enzyme and incubate.

-

Add the test inhibitor and pre-incubate at 37°C.[15]

-

Initiate the reaction by adding arachidonic acid.

-

-

Measurement:

-

Calculation:

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

-

The IC₅₀ value is determined from a dose-response curve.

-

Lipoxygenases are enzymes involved in the inflammatory cascade.[16][17] The inhibitory activity of alkyl esters of protocatechuates against soybean lipoxygenase-1 has been shown to be dependent on the alkyl chain length, with longer chains (C11-C14) exhibiting the most potent inhibition.[8] While specific data for long-chain ferulate esters is less abundant, the principle of lipophilicity influencing activity is expected to be similar.

Experimental Protocol for Lipoxygenase Inhibition Assay

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

-

Prepare a solution of lipoxygenase enzyme.

-

Prepare a solution of the substrate, linoleic acid.

-

Dissolve the test compounds in a suitable solvent.[18]

-

-

Assay Procedure:

-

In a reaction vessel, incubate the lipoxygenase solution with the test compound.

-

Initiate the reaction by adding the linoleic acid substrate.[18]

-

-

Measurement:

-

Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at 234 nm.[18]

-

-

Calculation:

-

The percentage of inhibition is calculated by comparing the rate of the reaction with and without the inhibitor.

-

Ferulic acid and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.[16][19][20][21] Ethyl ferulate has been shown to inhibit the nuclear translocation of NF-κB p65 and activate the Nrf2/HO-1 pathway in LPS-stimulated macrophages.[16]

Signaling Pathway of Anti-inflammatory Action of Ferulate Esters

Caption: Inhibition of the NF-κB signaling pathway by ferulate esters.

Neuroprotective Effects

Ferulic acid and its esters have shown significant neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease.[13][22] These effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[13][23] Benzyl ferulate, due to its increased lipid solubility, is suggested to have improved neuroprotective potential compared to ferulic acid.[24]

In models of cerebral ischemia/reperfusion injury, ferulic acid has been shown to protect neurons by inhibiting apoptosis through the downregulation of Bax and cleaved caspase-3, and the upregulation of Bcl-2.[2] It also inhibits the TLR4/MyD88 signaling pathway.[2]

Table 5: Neuroprotective Effects of Ferulic Acid Derivatives

| Compound | Model | Key Findings | Reference |

| Ferulic Acid | Cerebral Ischemia/Reperfusion (in vivo & in vitro) | Attenuated memory impairment, reduced neuronal apoptosis and oxidative stress. Inhibited TLR4/MyD88 pathway. | [2] |

| Ferulic Acid | Cerebral Ischemia/Reperfusion (in vivo) | Inhibited ICAM-1 mRNA expression, reduced microglia/macrophage numbers, and decreased oxidative stress-related apoptosis. | [23] |

| Benzyl Ferulate | Cerebral Ischemia/Reperfusion (in vivo) | Downregulated NOX2/NOX4 expression, reduced ROS production, and inhibited apoptosis. | [24] |

| Ferulic Acid Ethyl Ester | Neurons | Protected against amyloid beta-peptide-induced oxidative stress and neurotoxicity. | [6] |

Experimental Protocol for In Vitro Neuroprotection Assay using PC12 Cells

-

Cell Culture:

-

Culture PC12 cells in a suitable medium (e.g., RPMI-1640) supplemented with serum.

-

Differentiate the cells into a neuronal phenotype by treating them with Nerve Growth Factor (NGF).[25]

-

-

Induction of Neurotoxicity:

-

Treatment:

-

Treat the cells with various concentrations of the long-chain ferulate esters before or concurrently with the neurotoxin.

-

-

Assessment of Neuroprotection:

-

Measure cell viability using assays like the MTT assay.[27]

-

Assess apoptosis by measuring caspase activity or using staining methods like Hoechst 33258.[2]

-

Measure reactive oxygen species (ROS) production using fluorescent probes.[2]

-

Analyze the expression of key proteins involved in apoptosis and survival pathways (e.g., Bcl-2, Bax, caspases, Akt) using Western blotting.[2]

-

Apoptotic Signaling Pathway in Neuroprotection by Ferulate Esters

Caption: Modulation of the intrinsic apoptosis pathway by ferulate esters.

Antibacterial Activity

Long-chain ferulate esters have also been investigated for their antibacterial properties. Their increased lipophilicity allows for better penetration through the bacterial cell membrane.[28][29] The antibacterial activity has been shown to vary with the length of the alkyl chain, with hexyl ferulate (C6) demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[28][29]

Table 6: Minimum Inhibitory Concentration (MIC) of Ferulate Esters

| Compound | Alkyl Chain Length | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) | Reference |

| Propyl Ferulate | C3 | >0.5 | >0.4 | 0.4 | 1.1 | [28][29] |

| Hexyl Ferulate | C6 | 0.5 | 0.4 | 0.4 | 1.1 | [28][29] |

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Long-chain ferulate esters represent a versatile class of compounds with significant therapeutic potential. Their enhanced lipophilicity compared to ferulic acid leads to improved biological activity, including potent antioxidant, anti-inflammatory, neuroprotective, and antibacterial effects. The ability to modulate key signaling pathways such as NF-κB and apoptotic pathways underscores their potential for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the structure-activity relationships for various long-chain ferulate esters and to evaluate their efficacy and safety in preclinical and clinical studies. The detailed methodologies and summarized data presented in this guide aim to facilitate future research in this promising area of drug discovery and development.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Francisco Plou Lab: Enzymatic synthesis of ferulic acid derivatives [franciscoploulab.eu]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Frontiers | Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties [frontiersin.org]

- 11. assaygenie.com [assaygenie.com]

- 12. arxiv.org [arxiv.org]

- 13. marinebiology.pt [marinebiology.pt]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Ferulic acid provides neuroprotection against oxidative stress-related apoptosis after cerebral ischemia/reperfusion injury by inhibiting ICAM-1 mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents | Semantic Scholar [semanticscholar.org]

- 25. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Eicosyl Ferulate: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl ferulate, a long-chain ester of ferulic acid, is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic properties, including its ability to stimulate glucose uptake. This technical guide provides an in-depth overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and an exploration of its putative mechanism of action related to glucose metabolism. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Ferulic acid and its derivatives are widely distributed in the plant kingdom and are known for their antioxidant and other health-promoting properties. This compound (icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate), the ester of ferulic acid and eicosanol (B47690) (a 20-carbon fatty alcohol), is a lipophilic molecule that has been identified in a number of plant species. Its extended alkyl chain imparts distinct physicochemical properties compared to its parent compound, ferulic acid, potentially influencing its bioavailability and biological activity. This document details the scientific journey of this compound from its initial discovery to our current understanding of its biological effects.

Discovery and Natural Occurrence

This compound was first reported as a natural product in 1994 by Wu T.S. and colleagues from the fresh root and stem of Aristolochia kankauensis[1]. In this initial study, it was isolated alongside a mixture of other aristolochic acids, aristolactam alkaloids, and amides. More recently, in 2022, a compound identified as hemicosanyl ferulate, also known as this compound, was isolated from the medicinal plant Synadenium glaucescens Pax of the Euphorbiaceae family[2][3]. These discoveries highlight the presence of this compound in diverse plant families, suggesting it may be more widespread than currently known.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for researchers working on its extraction, formulation, and biological testing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H50O4 | [4][5] |

| Molecular Weight | 474.72 g/mol | [4][5] |

| Appearance | White to off-white solid powder | [2] |

| CAS Number | 133882-79-8 | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |

| LogP (calculated) | 11.8 | [5] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of this compound based on published literature.

Extraction and Isolation from Synadenium glaucescens

This protocol is adapted from the methodology described for the isolation of hemicosanyl ferulate from Synadenium glaucescens[2][3].

4.1.1. Plant Material Preparation

-

Collect fresh root and stem barks of Synadenium glaucescens.

-

Air-dry the plant material in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

4.1.2. Solvent Extraction

-

Macerate the powdered plant material sequentially with solvents of increasing polarity. A common sequence is petroleum ether (or hexane), followed by dichloromethane (DCM) or ethyl acetate (EtOAc), and finally methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

-

For the isolation of this compound, the ethyl acetate and dichloromethane extracts are of primary interest[2].

-

Combine the respective extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.

4.1.3. Chromatographic Purification

-

Subject the crude ethyl acetate or dichloromethane extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate).

-

Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent.

-

Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Perform further purification of the combined fractions using repeated column chromatography or preparative TLC until a single, pure compound is obtained.

Characterization of this compound

The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the feruloyl moiety, including aromatic protons, vinylic protons of the propenoate chain, and a methoxy (B1213986) group. The eicosyl chain will be represented by a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the ester oxygen, and a broad multiplet for the remaining methylene groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, carbons of the aromatic ring and the double bond, the methoxy carbon, and a series of signals corresponding to the 20 carbons of the eicosyl chain.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of protons and carbons and unambiguously assigning the structure.

4.2.2. Mass Spectrometry (MS)

-

GC-MS or LC-MS: These techniques will provide the molecular weight of the compound, which should correspond to the calculated mass of C30H50O4. The fragmentation pattern can further confirm the presence of the feruloyl and eicosyl moieties.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit glucose uptake stimulatory activity[4][6]. While the precise molecular mechanism for this compound has not been fully elucidated, the known biological activities of its parent compound, ferulic acid, and other related phenolic compounds provide a strong basis for a proposed signaling pathway. Ferulic acid has been shown to modulate the PI3K/Akt signaling pathway, which is a key regulator of glucose metabolism[6][7][8][9][10].

Proposed Signaling Pathway for Glucose Uptake Stimulation

It is hypothesized that this compound, similar to other polyphenols, enhances glucose uptake in insulin-sensitive cells, such as adipocytes and muscle cells, by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. This process is likely mediated through the activation of the PI3K/Akt signaling cascade.

The proposed pathway is as follows:

-

This compound interacts with cell surface receptors or enters the cell.

-

This interaction leads to the activation of Phosphoinositide 3-kinase (PI3K).

-

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).

-

Activated Akt then phosphorylates downstream targets, which ultimately leads to the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane.

-

The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell.

References

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Attenuation of age-related changes in FOXO3a activity and the PI3K/Akt pathway by short-term feeding of ferulate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.imrpress.com [article.imrpress.com]

- 10. Mechanism of Ferulic Acid in PI3K/AKT Pathway and Research in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Eicosyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for eicosyl ferulate, a long-chain alkyl ester of ferulic acid. This compound, also known as hemicosanyl ferulate, is a phenolic compound that has been isolated from natural sources such as Synadenium glaucescens Pax.[1] This document collates available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate its identification, characterization, and further research in drug development and other scientific applications.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The data presented here is based on the spectra obtained for hemicosanyl ferulate, an accepted synonym for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound (600 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.61 | d | 15.9 | H-7 |

| 7.18 | d | 1.9 | H-2 |

| 7.08 | dd | 8.2, 1.9 | H-6 |

| 6.81 | d | 8.2 | H-5 |

| 6.35 | d | 15.9 | H-8 |

| 4.18 | t | 6.7 | H-1' |

| 3.88 | s | - | -OCH₃ |

| 1.69 | p | 6.8 | H-2' |

| 1.29 | br s | - | -(CH₂)₁₇- |

| 0.90 | t | 7.0 | H-20' |

Table 2: ¹³C NMR Spectroscopic Data of this compound (150 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 169.4 | C-9 (C=O) |

| 161.4 | C-4 |

| 150.0 | C-3 |

| 146.8 | C-7 |

| 128.0 | C-1 |

| 124.0 | C-6 |

| 116.6 | C-5 |

| 115.4 | C-8 |

| 111.6 | C-2 |

| 65.4 | C-1' |

| 56.4 | -OCH₃ |

| 33.0 - 23.7 | -(CH₂)₁₈- |

| 14.4 | C-20' |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of this compound. The analysis of related compounds in the source literature was performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.7 g/mol |

| Ionization Mode | Electron Impact (EI) |

| m/z | Data not explicitly provided in the primary literature for the molecular ion peak of this compound. However, analysis of other components in the same study by GC-MS suggests this technique is suitable for its characterization. |

Infrared (IR) Spectroscopy

Table 4: Representative Infrared (IR) Spectroscopic Data (from Ethyl Ferulate)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretch (phenolic) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (α,β-unsaturated ester) |

| ~1635 | C=C stretch (alkene) |

| ~1600, ~1515 | C=C stretch (aromatic) |

| ~1270, ~1170 | C-O stretch (ester and ether) |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of this compound and related compounds.[1]

Isolation of this compound

This compound was isolated from the stem and root barks of Synadenium glaucescens. The general procedure involved:

-

Extraction: The plant material was extracted with organic solvents such as ethyl acetate (B1210297) and dichloromethane.

-

Chromatography: The resulting extracts were subjected to column chromatography for fractionation.

-

Purification: Further purification was achieved through additional chromatographic techniques to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound were dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer.

-

Data Acquisition: Standard pulse sequences were used to acquire 1D NMR spectra. The chemical shifts were reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

-

Instrumentation: Mass spectrometric data were acquired on a Gas Chromatograph (GC) coupled with a Mass Spectrometry (MS) detector.

-

Ionization: Electron Impact (EI) was used as the ionization method.

-

Analysis: The GC separates the components of the sample before they enter the MS for detection and fragmentation analysis.

Infrared (IR) Spectroscopy (General Protocol)

-

Sample Preparation: For a solid sample, a small amount is typically ground with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The sample is placed in an FTIR spectrometer.

-

Data Acquisition: The instrument scans the sample with infrared light, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental process for the characterization of this compound.

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the primary literature for more detailed experimental nuances and context.

References

Methodological & Application